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molecular formula C25H34 B1587949 9,9-Dihexylfluorene CAS No. 123863-97-8

9,9-Dihexylfluorene

Cat. No. B1587949
M. Wt: 334.5 g/mol
InChI Key: LQQKFGSPUYTIRB-UHFFFAOYSA-N
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Patent
US07102042B2

Procedure details

A 250 ml flask was equipped with an electric stirrer, thermowell, and nitrogen pad. It was loaded at room temperature with 24.9 g (0.15 moles) fluorene, 39.5 g (0.327 moles) chlorohexane, 2.9 g of tricaprylylmethylammonium chloride (0.007 moles), and 180 g (2.25 moles) 50% NaOH. No exotherm is observed. It was then heated at 50° C. until reaching 99+% conversion. The reaction took approximately 12 hours. While maintaining at 50° C., the liquid phases were separated (the solid NaCl remained suspended in the top organic phase). The organic phase was extracted with 1×50 ml water followed by 1×25 ml 3.5% HCl (acid wash caused color change from dark to orange). The resulting organic phase weighed 55.8 g and had an area percentage GC analysis for dialkylated product in the 90's. The crude product was forwarded directly to the bromination reaction step. Based on the accountability in the bromination, the yield of the PTC alkylation was 92+%.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Name
tricaprylylmethylammonium chloride
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C2CC3C(=CC=CC=3)C=2C=CC=1.Cl[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[Cl-].[C:22]([C:31]([NH3+])([C:41](=O)[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48])[C:32](=O)[CH2:33][CH2:34][CH2:35]CCCC)(=O)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]CC.[OH-].[Na+]>>[CH2:15]([C:31]1([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:32]2[CH:33]=[CH:34][CH:35]=[CH:48][C:47]=2[C:46]2[C:41]1=[CH:42][CH:43]=[CH:44][CH:45]=2)[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
39.5 g
Type
reactant
Smiles
ClCCCCCC
Name
tricaprylylmethylammonium chloride
Quantity
2.9 g
Type
reactant
Smiles
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
Name
Quantity
180 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml flask was equipped with an electric stirrer
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining at 50° C.
CUSTOM
Type
CUSTOM
Details
the liquid phases were separated (the solid NaCl
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with 1×50 ml water
CUSTOM
Type
CUSTOM
Details
The crude product was forwarded directly to the bromination reaction step

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(CCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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